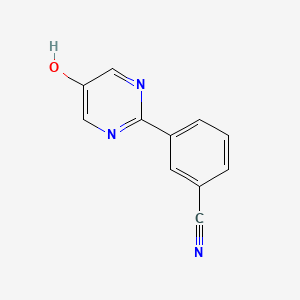

3-(5-Hydroxypyrimidin-2-yl)benzonitrile

Description

3-(5-Hydroxypyrimidin-2-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a hydroxyl group and a benzonitrile moiety

Properties

IUPAC Name |

3-(5-hydroxypyrimidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O/c12-5-8-2-1-3-9(4-8)11-13-6-10(15)7-14-11/h1-4,6-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIHLBWBCOKTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=C(C=N2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Hydroxypyrimidin-2-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, particularly as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in cell signaling pathways that regulate various cellular processes, including growth and differentiation. Inhibition of these kinases has therapeutic implications for treating cancers and other diseases.

Case Studies

- Cancer Treatment : Research indicates that compounds related to 3-(5-Hydroxypyrimidin-2-yl)benzonitrile exhibit significant activity against various cancer types, including lung carcinoma and breast cancer. A study highlighted the compound's ability to inhibit Met kinase, which is implicated in tumor growth and metastasis .

- Inflammatory Diseases : The compound has also shown promise in modulating inflammatory pathways, suggesting potential applications in treating conditions like arthritis and neurodegenerative diseases .

Organic Synthesis

3-(5-Hydroxypyrimidin-2-yl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a versatile building block.

Synthesis Applications

- Intermediate for Derivatives : It is used to synthesize derivatives that can be further modified for enhanced biological activity or specificity. For example, modifications to the hydroxyl or nitrile groups can lead to compounds with improved pharmacokinetic properties .

- Reactivity : The compound can undergo oxidation and reduction reactions, facilitating the formation of ketones or primary amines, which are valuable in drug development.

Material Science

In addition to its biological applications, 3-(5-Hydroxypyrimidin-2-yl)benzonitrile is explored for its potential use in developing new materials with specific properties.

Material Properties

- Polymer Development : The compound's structure can be integrated into polymer matrices to enhance mechanical properties or thermal stability. This application is particularly relevant in creating advanced coatings or composite materials .

- Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings that require durability and resistance to environmental factors.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cancer treatment, anti-inflammatory drugs | Inhibits Met kinase; effective against tumors |

| Organic Synthesis | Intermediate for drug development | Versatile building block; facilitates diverse reactions |

| Material Science | Polymer composites, advanced coatings | Enhances material properties; improves durability |

Mechanism of Action

The mechanism by which 3-(5-Hydroxypyrimidin-2-yl)benzonitrile exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group and benzonitrile moiety play crucial roles in these interactions, influencing the biological activity of the compound.

Comparison with Similar Compounds

3-(5-Methylpyrimidin-2-yl)benzonitrile

3-(5-Fluoropyrimidin-2-yl)benzonitrile

3-(5-Aminopyrimidin-2-yl)benzonitrile

Uniqueness: 3-(5-Hydroxypyrimidin-2-yl)benzonitrile is unique due to its hydroxyl group, which imparts different chemical and biological properties compared to its methyl, fluorine, and amino counterparts.

This comprehensive overview highlights the significance of 3-(5-Hydroxypyrimidin-2-yl)benzonitrile in scientific research and its potential applications across various fields

Biological Activity

3-(5-Hydroxypyrimidin-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and therapeutic applications.

Chemical Structure and Properties

The compound 3-(5-Hydroxypyrimidin-2-yl)benzonitrile features a pyrimidine ring substituted with a hydroxyl group and a benzonitrile moiety. Its structural formula is as follows:

This structure is crucial for its interaction with various biological targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that 3-(5-Hydroxypyrimidin-2-yl)benzonitrile exhibits inhibitory activity against specific enzymes, particularly tyrosine kinases. These kinases play a pivotal role in signal transduction pathways associated with cell proliferation and survival, making them key targets in cancer therapy. The compound's ability to inhibit these kinases suggests potential use in treating various cancers where these pathways are dysregulated .

Binding Affinity

Studies have demonstrated that 3-(5-Hydroxypyrimidin-2-yl)benzonitrile binds effectively to the ATP-binding sites of tyrosine kinases. The binding affinity varies depending on the specific kinase, but it is generally characterized by a moderate to high affinity, indicating that this compound can compete effectively with ATP .

Biological Activity and Case Studies

Several studies have highlighted the biological activity of 3-(5-Hydroxypyrimidin-2-yl)benzonitrile:

- Anticancer Activity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines by inhibiting cell growth and promoting cell cycle arrest. For instance, a study revealed that treatment with 3-(5-Hydroxypyrimidin-2-yl)benzonitrile led to significant reductions in cell viability in breast cancer cells .

- Xanthine Oxidase Inhibition : Another area of research has focused on its potential as a xanthine oxidase inhibitor, which could be beneficial in conditions like gout. The compound demonstrated effective inhibition of xanthine oxidase activity in biochemical assays .

- Neuroprotective Effects : Preliminary studies suggest that 3-(5-Hydroxypyrimidin-2-yl)benzonitrile may also possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NaNO₂, 5 N HCl, rt | Nitration |

| 2 | NH₄OAc, Ar atmosphere | Cyclization |

| 3 | H₂O₂, NaOH, 55°C | Oxidation |

Basic Question: How is 3-(5-hydroxypyrimidin-2-yl)benzonitrile structurally validated using spectroscopic and computational methods?

Methodological Answer:

- Experimental Techniques :

- FT-IR/Raman : Identify functional groups (e.g., nitrile, hydroxyl) via vibrational modes .

- NMR : ¹H NMR distinguishes aromatic protons (e.g., pyrimidinyl protons at δ 8.3–8.7 ppm), while ¹³C NMR confirms nitrile carbon at ~115 ppm .

- UV-Vis : π→π* transitions in the 250–300 nm range indicate conjugation between aromatic systems .

- Computational Methods : Density Functional Theory (DFT) optimizes molecular geometry, while Natural Bond Orbital (NBO) analysis evaluates charge distribution and stability .

Advanced Question: What role does 3-(5-hydroxypyrimidin-2-yl)benzonitrile play in organic light-emitting diodes (OLEDs)?

Methodological Answer:

This compound is explored as a Thermally Activated Delayed Fluorescence (TADF) emitter due to its donor-acceptor architecture, which promotes efficient triplet-to-singlet exciton conversion. Key considerations:

- Electron-Withdrawing Nitrile Group : Enhances charge-transfer properties, reducing the singlet-triplet energy gap (ΔEₛₜ) .

- Device Fabrication : Co-deposition with carbazole derivatives in OLED layers improves electroluminescence efficiency. Performance metrics (e.g., external quantum efficiency) are measured via photoluminescence quantum yield (PLQY) and transient decay assays .

Advanced Question: How does 3-(5-hydroxypyrimidin-2-yl)benzonitrile interact with biological targets such as SARS-CoV-2 Mpro or nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

- SARS-CoV-2 Mpro Inhibition : Derivatives like 2-(3-chlorophenyl)-benzonitrile analogs exhibit IC₅₀ values of 4.0–10.0 μM. Molecular dynamics simulations reveal hydrogen bonding with catalytic residues (e.g., His41, Cys145) .

- nAChR Modulation : Substitution at the pyrimidine ring (e.g., hydroxyl groups) alters binding affinity to α4β2 subunits. Electrophysiology assays (e.g., two-electrode voltage clamp) quantify agonist/antagonist effects .

Q. Table 2: Bioactivity Data for Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ | Key Interactions |

|---|---|---|---|

| 2-(3-Cl-Ph) | Mpro | 10.0 μM | His41 H-bond |

| NS9283 | α4β2 nAChR | 0.8 μM | Pyridine-π stacking |

Advanced Question: What computational strategies are used to predict the drug-likeness and binding modes of 3-(5-hydroxypyrimidin-2-yl)benzonitrile derivatives?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding poses to targets (e.g., Mpro). Parameters include grid box size (20 ų) and Lamarckian genetic algorithm .

- ADMET Prediction : SwissADME calculates Lipinski’s Rule of Five compliance (e.g., LogP < 5, MW < 500 Da). This compound’s LogP (2.87) and PSA (65.28 Ų) suggest moderate blood-brain barrier permeability .

- Quantum Mechanics : Time-dependent DFT predicts excited-state properties for OLED applications .

Advanced Question: How do structural modifications of 3-(5-hydroxypyrimidin-2-yl)benzonitrile influence its physicochemical and pharmacological properties?

Methodological Answer:

- Electron-Donating Substituents (e.g., -OCH₃ at the phenyl ring): Increase solubility but reduce OLED efficiency due to altered ΔEₛₜ .

- Halogenation (e.g., -Cl at pyrimidine): Enhances antiviral activity by improving target affinity (IC₅₀ reduced from 10.0 to 4.0 μM) .

- Hydroxyl Group Position : Para-substitution on pyrimidine optimizes hydrogen bonding with enzymes, while meta-substitution favors π-π interactions in TADF materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.